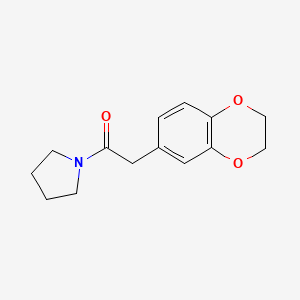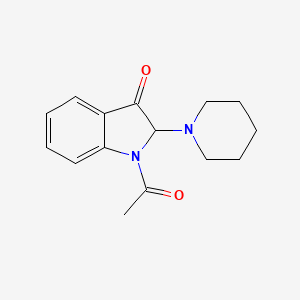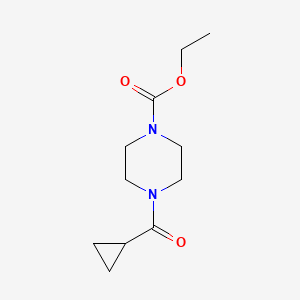
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, also known as BPAP, is a novel psychoactive compound that has been the subject of extensive scientific research in recent years. BPAP is a potent dopamine reuptake inhibitor and has shown promising results in the treatment of various neurological disorders.
Wirkmechanismus
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and increases the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood, motivation, and movement in individuals with neurological disorders.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to have a range of biochemical and physiological effects. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone increases dopamine release in the brain, which can improve mood, motivation, and movement. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant improvements in neurological disorders. However, one of the limitations of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the development of new derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone that have improved pharmacokinetic properties and reduced potential for abuse. Another potential direction is the investigation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone is a novel psychoactive compound that has shown promising results in the treatment of various neurological disorders. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and has been shown to increase dopamine release in the brain. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, including the development of new derivatives and investigation in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-5-1-2-6-15)10-11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKLJRHZMRDWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)

![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)
